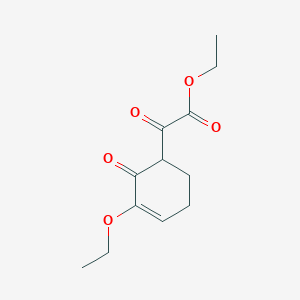
Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate
Cat. No. B8776168
M. Wt: 240.25 g/mol
InChI Key: CEAKAIYDERWAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541429B2
Procedure details


41.40 g (0.29 mol) of 2-ethoxycyclohex-2-en-1-one were dissolved in 310 mL of diethyl ether and 325 mL of 1M LiN(TMS)2 in tetrahydrofuran were added dropwise at 50° C. After 30 minutes at the same temperature, 44.2 mL of diethyloxalate were also added under stirring. The solution was kept at room temperature overnight (TLC chloroform). 300 mL of water were then added, the pH adjusted to 4-5 by adding 1N HCl and the resulting solution extracted with ethyl acetate. The organic layer was dried over Na2SO4 and evaporated to dryness. The crude was purified by chromatography on a silica gel column eluted by chloroform (76% yield as an oil).








Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH:9]=1)[CH3:2].[Li]N([Si](C)(C)C)[Si](C)(C)C.[CH2:21]([O:23][C:24](=[O:30])[C:25](OCC)=[O:26])[CH3:22].Cl>C(OCC)C.O1CCCC1.O.C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]1[C:5](=[O:10])[CH:6]([C:25](=[O:26])[C:24]([O:23][CH2:21][CH3:22])=[O:30])[CH2:7][CH2:8][CH:9]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(CCCC1)=O
|
|
Name
|
|
|
Quantity
|
310 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
325 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]N([Si](C)(C)C)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
44.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified by chromatography on a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted by chloroform (76% yield as an oil)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC=1C(C(CCC1)C(C(=O)OCC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
